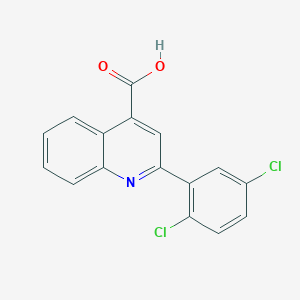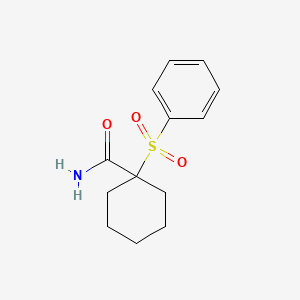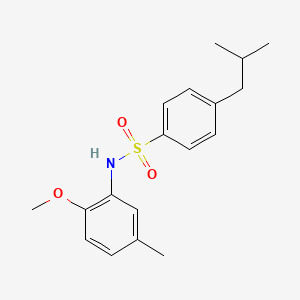![molecular formula C20H28N4O B5685049 1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5685049.png)
1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine is not fully understood. However, it has been suggested that it may act as a serotonin and norepinephrine reuptake inhibitor, which could contribute to its potential antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine can affect various biochemical and physiological processes. For example, it has been found to increase the levels of certain neurotransmitters such as serotonin and norepinephrine, which could contribute to its potential antidepressant effects. It has also been found to affect the activity of certain enzymes and receptors in the brain, which could have implications for its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine in lab experiments is its potential to exhibit anticancer and antidepressant effects. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine. One area of interest is its potential use as an anticancer agent, and further studies could explore its efficacy against different types of cancer cell lines. Additionally, more research is needed to fully understand its mechanism of action, which could help to optimize its use in the treatment of neurological disorders. Finally, studies could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine involves the reaction of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl)piperazine with 2-phenylethylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine has been studied for its potential use in various fields, including medicinal chemistry and neuroscience. It has been found to exhibit activity against certain cancer cell lines, and therefore, it has been explored as a potential anticancer agent. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
(3-methyl-1-propylpyrazol-4-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-3-10-24-16-19(17(2)21-24)20(25)23-14-12-22(13-15-23)11-9-18-7-5-4-6-8-18/h4-8,16H,3,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNQSZQTHZRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5684968.png)




![3-{2-[4-(3,4-difluorobenzoyl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684997.png)
![1-(4-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5685010.png)

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5685022.png)
![(1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5685027.png)
![N-benzyl-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5685031.png)
![3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5685037.png)

![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685050.png)